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Compound of Interest

Compound Name: 4-(2-Bromophenyl)oxazole

Cat. No.: B1591549 Get Quote

An In-Depth Technical Guide to 4-(2-Bromophenyl)oxazole: Synthesis, Characterization, and

Applications

Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromophenyl)oxazole, a

heterocyclic compound of significant interest in medicinal chemistry and materials science. We

delve into its fundamental chemical and physical properties, including its CAS number and

molecular weight, and present a detailed, field-proven protocol for its synthesis. The guide

further elucidates the standard methodologies for its spectroscopic characterization, explores

its chemical reactivity with a focus on its utility as a synthetic building block, and discusses its

potential applications in drug discovery. This document is intended for researchers, scientists,

and professionals in drug development seeking a practical and in-depth understanding of this

versatile molecule.

Chemical Identity and Core Properties
4-(2-Bromophenyl)oxazole is an aromatic heterocyclic compound featuring an oxazole ring

substituted with a 2-bromophenyl group at the 4-position. The oxazole moiety is a five-

membered ring containing one oxygen and one nitrogen atom.[1] This structural arrangement

makes it a valuable scaffold in the design of novel therapeutic agents due to the diverse non-

covalent interactions it can form with biological targets like enzymes and receptors.[2][3] The

presence of the bromine atom on the phenyl ring provides a reactive handle for further

chemical modification, most commonly through metal-catalyzed cross-coupling reactions.
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The key quantitative and identifying data for 4-(2-Bromophenyl)oxazole are summarized in

the table below.

Property Value Source

IUPAC Name 4-(2-bromophenyl)-1,3-oxazole [3]

CAS Number 850349-06-3 [3]

Molecular Formula C₉H₆BrNO [3]

Molecular Weight 224.06 g/mol [3]

Boiling Point 300.3°C at 760 mmHg [3]

Storage Conditions Store at 2-8°C [3]

Synthesis of 4-(2-Bromophenyl)oxazole
The synthesis of substituted oxazoles can be achieved through various classical methods,

such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-

acylaminoketones.[1] A common and effective approach for preparing 4-aryloxazoles involves

the reaction of an α-haloketone with a source of formamide.

The following protocol describes a representative synthesis of 4-(2-Bromophenyl)oxazole
from 2-bromo-1-(2-bromophenyl)ethan-1-one.

Causality and Experimental Rationale
The core of this synthesis is the Hantzsch-type reaction mechanism. 2-Bromo-1-(2-

bromophenyl)ethan-1-one serves as the α-haloketone, providing the C4 and C5 atoms of the

oxazole ring. Formamide acts as the source for the remaining ring atoms: the nitrogen atom,

the C2 atom, and its associated hydrogen. The reaction proceeds via initial N-alkylation of

formamide by the α-haloketone, followed by cyclization and subsequent dehydration to yield

the aromatic oxazole ring. The choice of a high-boiling solvent like N,N-Dimethylformamide

(DMF) or conducting the reaction neat at elevated temperatures facilitates the dehydration

step, driving the reaction to completion.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 4-(2-Bromophenyl)oxazole.

Step-by-Step Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) with an excess of

formamide (10-20 eq).
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Heating: Heat the reaction mixture to 120-150°C and stir for 2-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction

mixture into a beaker containing ice-cold water, which will cause the crude product to

precipitate.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

Washing: Combine the organic layers and wash sequentially with water and brine to remove

residual formamide and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification: Purify the crude residue by column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to afford pure 4-(2-Bromophenyl)oxazole.

Spectroscopic Characterization
Structural confirmation of the synthesized 4-(2-Bromophenyl)oxazole is achieved through a

combination of standard spectroscopic techniques. While specific spectra depend on the exact

acquisition conditions, the expected data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal two distinct

singlets or doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the two

protons on the oxazole ring (at C2 and C5). The four protons of the bromophenyl group will

appear as a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct

carbon signals. The signals for the oxazole ring carbons (C2, C4, C5) will be in the

approximate range of δ 120-155 ppm. The six signals for the bromophenyl ring will also

appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) being

characteristically shifted.
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IR (Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key

vibrational bands for oxazoles include C=N stretching (around 1650-1550 cm⁻¹) and C-O-C

stretching (around 1150-1020 cm⁻¹). Aromatic C-H and C=C stretching bands will also be

present.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. A characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible for the molecular ion peak

(M⁺ and M+2⁺), providing strong evidence for the presence of a single bromine atom in the

molecule.

Reactivity and Applications in Drug Development
The chemical reactivity of 4-(2-Bromophenyl)oxazole is dominated by the properties of its two

core moieties: the oxazole ring and the bromophenyl group.

Oxazole Ring Reactivity: The oxazole ring is generally stable but can undergo certain

reactions. The C2 position is susceptible to deprotonation by strong bases, allowing for

further functionalization.[1] The ring itself can participate as a diene in Diels-Alder reactions.

[1]

Bromophenyl Group Reactivity: The C-Br bond is the most versatile functional group for

synthetic transformations. It serves as an excellent handle for palladium-catalyzed cross-

coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the

strategic introduction of diverse aryl, alkyl, or alkynyl groups, making 4-(2-
Bromophenyl)oxazole a powerful building block for creating large libraries of structurally

diverse compounds for biological screening.

Application as a Core Scaffold
In drug discovery, a "scaffold" is a core chemical structure upon which various functional

groups are appended to explore the chemical space and optimize interactions with a biological

target. 4-(2-Bromophenyl)oxazole is an ideal scaffold for this purpose. The oxazole core

provides a rigid, planar structure with defined hydrogen bonding capabilities, while the reactive

bromine site allows for systematic modification. This approach is central to modern medicinal

chemistry for developing lead compounds.
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Caption: Role of 4-(2-Bromophenyl)oxazole as a scaffold in drug discovery.
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Safety and Handling
As with all laboratory chemicals, 4-(2-Bromophenyl)oxazole should be handled with

appropriate care in a well-ventilated fume hood. Standard personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety

information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion
4-(2-Bromophenyl)oxazole is a synthetically accessible and highly versatile heterocyclic

compound. Its defined chemical properties, coupled with the strategic placement of a reactive

bromine atom, establish it as a valuable scaffold for the synthesis of complex molecules. Its

utility is particularly pronounced in the field of medicinal chemistry, where it serves as a

foundational building block for the generation of compound libraries aimed at discovering novel

therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is

therefore essential for researchers leveraging this molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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